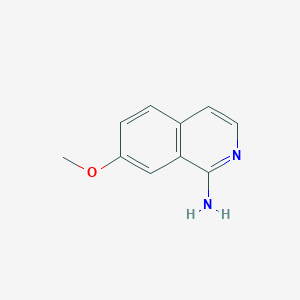

1-Isoquinolinamine, 7-methoxy-

カタログ番号 B8802304

CAS番号:

42398-75-4

分子量: 174.20 g/mol

InChIキー: DFGBZXMIKBTZGK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Synthesis Analysis

The synthesis of 1-Isoquinolinamine, 7-methoxy- involves a series of chemical reactions. One method involves warming a solution of 7-methoxyisoquinoline in N,N-dimethylaniline at 60° C, then adding sodium amide. The reaction mixture is heated at 130° C for 2 hours, stirred for an additional hour under the same conditions, and then cooled. The reaction mixture is poured into ice water and extracted with chloroform. The extract is washed with water, dried over anhydrous magnesium sulfate, and the drying agent is removed by filtration. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel and recrystallized from benzene to give the title compound.Molecular Structure Analysis

The molecular structure of 1-Isoquinolinamine, 7-methoxy- is represented by the InChI key DFGBZXMIKBTZGK-UHFFFAOYSA-N. The canonical SMILES representation is COC1=CC2=C (C=C1)C=CN=C2N.Chemical Reactions Analysis

The chemical reactions involving 1-Isoquinolinamine, 7-methoxy- are complex and involve multiple steps. For instance, the synthesis process involves reactions with N,N-dimethylaniline and sodium amide.Physical And Chemical Properties Analysis

1-Isoquinolinamine, 7-methoxy- has a molecular weight of 174.20 g/mol. Its molecular formula is C10H10N2O. More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .将来の方向性

The future directions of research on 1-Isoquinolinamine, 7-methoxy- could involve further exploration of its antitumor potential, as suggested by studies on isoquinolinamine analogs . Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research.

特性

CAS番号 |

42398-75-4 |

|---|---|

製品名 |

1-Isoquinolinamine, 7-methoxy- |

分子式 |

C10H10N2O |

分子量 |

174.20 g/mol |

IUPAC名 |

7-methoxyisoquinolin-1-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-2-7-4-5-12-10(11)9(7)6-8/h2-6H,1H3,(H2,11,12) |

InChIキー |

DFGBZXMIKBTZGK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C=CN=C2N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

A solution of 8.0 g of 7-methoxyisoquinoline in 45 ml of N,N-dimethylaniline was warmed at 60° C., and then 5.9 g of sodium amide was added. The reaction mixture was heated at 130° C. over a period of 2 hours, and stirred for further 1 hour under the same conditions. After being cooled, the reaction mixture was poured into ice water and extracted with chloroform. The extract was washed with water, and dried over anhydrous magnesium sulfate. The drying agent was removed by filtration, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel and recrystallized from benzene to give 5.7 g of the title compound as colorless flakes.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Synthesis routes and methods II

Procedure details

Liquid ammonia (220 mL) was added to a solution of 32.8 g of 1-chloro-7-methoxy-isoquinoline in 420 mL of ethanol in a steel vessel. Nitrogen was pressed upon until an initial pressure of 20 atm. was obtained. This reaction mixture was heated for 2 days at 170° C. The solvent was removed in vacuo and the residue dissolved in water. The pH value was adjusted to pH 10 by adding aqueous sodium carbonate solution, followed by extraction with ethyl acetate. The organic extract was washed with brine and dried (Na2SO4). Evaporation of the solvent in vacuo gave pure 7-methoxy-isoquinolin-1-ylamine as a white solid. Yield 24.0 g (81%); m.p. 128-130° C.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B8802221.png)

![2-Chloro-N-((1-hydroxycycloheptyl)methyl)-5-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B8802292.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]propan-2-amine](/img/structure/B8802310.png)